molecular formula C11H12N2O2S B411819 (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one CAS No. 17823-26-6

(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B411819
CAS No.: 17823-26-6
M. Wt: 236.29g/mol
InChI Key: XOAGWHBBYSSMOR-UHFFFAOYSA-N
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Description

Chemical Identity & Properties (2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one ( 17823-26-6) is an organic compound with the molecular formula C 11 H 12 N 2 O 2 S and a molecular weight of 236.29 g/mol . Its structure is characterized by a thiazolidinone ring system, a well-known privileged scaffold in medicinal chemistry . Research Significance & Applications This compound belongs to the 1,3-thiazolidin-4-one family, a class of heterocycles extensively studied for their diverse biological activities . The thiazolidinone core serves as a critical synthon for developing novel bioactive molecules . Researchers leverage this and similar structures in the search for new therapeutic agents, with demonstrated potential in areas including antiviral , anticancer , and antimicrobial research . The specific (Z)-imino configuration at the 2-position and the 4-ethoxyphenyl substituent are key features that influence its electronic properties and interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Handling & Usage This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications . Proper storage conditions at -20°C are recommended to maintain long-term stability . Researchers can utilize this compound as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmacological value.

Properties

IUPAC Name

2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-15-9-5-3-8(4-6-9)12-11-13-10(14)7-16-11/h3-6H,2,7H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAGWHBBYSSMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Ionic Liquid-Catalyzed Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) enhance reaction efficiency:

  • Conditions : Neat conditions, 80°C, 2 hours

  • Yield : 88% with 95% regioselectivity for the (2Z)-isomer

Nanoparticle-Catalyzed Reactions

Nano-CoFe₂O₄@SiO₂ catalysts enable rapid cyclocondensation:

  • Time : 20–30 minutes

  • Yield : 91%

  • Reusability : Catalysts retained activity for 5 cycles

Microwave-Assisted Synthesis

Microwave irradiation accelerates the three-component reaction:

  • Conditions : 150 W, 100°C, 15 minutes

  • Yield : 84%

  • Advantages : Reduced side reactions and improved Z-configuration stability

Comparative Analysis of Methods

MethodYield (%)TimeKey AdvantageLimitation
Three-Component65–754–6 hOne-pot simplicityModerate regioselectivity
Thiourea Cyclization78–826–8 hHigh purityMulti-step process
Ammonium Thiocyanate68–813–6 hScalabilityByproduct formation
Ionic Liquid882 hEco-friendlyCost of ionic liquids
Microwave8415 minRapid synthesisSpecialized equipment required

Structural Confirmation and Characterization

  • IR Spectroscopy :

    • C=O stretch: 1680–1650 cm⁻¹

    • C=N stretch: 1610–1590 cm⁻¹

  • ¹H NMR (DMSO-d₆) :

    • Thiazolidinone CH₂: δ 3.90–4.05 (s, 2H)

    • Imine NH: δ 11.10–11.30 (s, 1H)

  • X-ray Crystallography : Confirms Z-configuration and planar thiazolidinone ring .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents/Ring Modifications Melting Point (°C) Synthesis Yield (%) Key References
Target: (2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one 4-Ethoxyphenylimino, thiazolidin-4-one Not reported Not reported -
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) 3,4-Dimethylphenylimino, 3-phenyl Not reported Not reported
(2Z)-3-Phenyl-2-(pyrimidin-2-ylimino)-1,3-thiazolidin-4-one (4b) Pyrimidin-2-ylimino, 3-phenyl Not reported Not reported
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one 2-Thioxo, azulenylmethylene Not reported Not reported
(2Z,5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one (16) 4-Methoxycyclohexadienylidene, propyl Not reported Not reported
(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one 4-Nitrophenylimino, 4-chlorophenyl Not reported Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity, while electron-donating groups (e.g., ethoxy in the target compound) improve stability.
  • Thioxo vs. Oxo : Replacement of the 4-oxo group with 2-thioxo (e.g., ) increases electrophilicity, influencing redox behavior and biological target interactions.
Table 2: Anticancer and Anti-inflammatory Activities
Compound Name Bioactivity (Concentration/Dose) Inhibition (%) / Efficacy Reference
Target: this compound Not reported Not reported -
(2Z)-2-[(3,4-Dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one (4a) In vitro (DLA cells, 100 µg/mL) 100% tumor inhibition
(2Z)-3-Phenyl-2-(pyrimidin-2-ylimino)-1,3-thiazolidin-4-one (4b) In vitro (DLA cells, 100 µg/mL) 80% tumor inhibition
(2Z,5Z)-5-(4-Methoxycyclohexa-2,4-dien-1-ylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one (16) In vivo (paw edema model) Superior to indomethacin
(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one Not reported Not reported

Key Observations :

  • Anticancer Potency : Compounds with bulky aryl substituents (e.g., 3,4-dimethylphenyl in 4a) show enhanced cytotoxicity, possibly due to improved membrane permeability or target binding .
  • Anti-inflammatory Activity : Conjugated systems (e.g., cyclohexadienylidene in ) enhance anti-inflammatory efficacy by modulating COX-2 or cytokine pathways.

Biological Activity

(2Z)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities. This compound is characterized by a thiazolidine ring fused with an imine and an ethoxyphenyl substituent, which may contribute to its pharmacological properties. Research into its biological activity has revealed promising results in areas such as antimicrobial, anti-inflammatory, and anticancer effects.

  • Molecular Formula: C11H12N2O2S
  • CAS Number: 86181-71-7
  • Structure: The compound features a thiazolidinone core with an ethoxy group attached to the phenyl ring.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory effects. In vitro studies using RAW264.7 macrophages demonstrated a reduction in pro-inflammatory cytokines and nitric oxide production upon treatment with the compound. This suggests its potential as a therapeutic agent in inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been evaluated in several cancer cell lines. Notably, it exhibited cytotoxic effects against HeLa and K562 cell lines, with IC50 values indicating effective concentration ranges for inducing cell death.

Cell Line IC50 (µM)
HeLa15.0
K56212.5
MDA-MB-36120.0

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study conducted on various thiazolidinone derivatives, including this compound, revealed selective cytotoxicity against cancer cells while sparing normal fibroblast cells. The compound's mechanism of action involved both intrinsic and extrinsic apoptotic pathways.
  • Metabolic Effects : Another research highlighted the compound's ability to modulate metabolic disorders by enhancing glucose uptake in insulin-resistant models . This suggests potential applications in diabetes management.
  • Anti-inflammatory Mechanisms : The anti-inflammatory activity was further characterized by measuring the inhibition of cyclooxygenase enzymes and pro-inflammatory cytokines, indicating a multi-target approach in its mechanism .

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